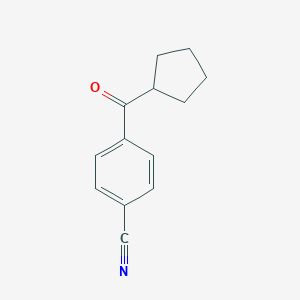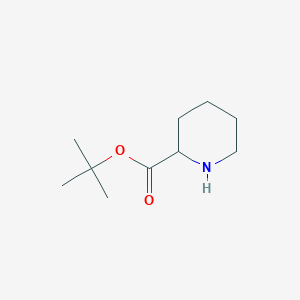
2-Methyl-3-nitropyridin
Übersicht
Beschreibung
2-Methyl-3-nitropyridine is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyridine, characterized by a methyl group at the second position and a nitro group at the third position on the pyridine ring. This compound is known for its light yellow to brown color and is used in various chemical syntheses and industrial applications .
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-nitropyridine is utilized in various scientific research applications:
Wirkmechanismus
Target of Action
2-Methyl-3-nitropyridine is a nitropyridine derivative. Nitropyridines are known to react with various compounds, leading to a wide range of products . .
Mode of Action
The mode of action of 2-Methyl-3-nitropyridine involves its reaction with various compounds. For instance, it can react with aromatic aldehydes to form corresponding 2-styrylpyridines . It can also react with thiolate-anions, leading to substitution products .
Biochemical Pathways
For example, they can undergo a reaction mechanism involving a [1,5] sigmatropic shift .
Result of Action
The result of the action of 2-Methyl-3-nitropyridine depends on the compounds it reacts with. For instance, when it reacts with aromatic aldehydes, it forms corresponding 2-styrylpyridines . When it reacts with thiolate-anions, it gives substitution products .
Action Environment
The action of 2-Methyl-3-nitropyridine can be influenced by various environmental factors. For instance, the yield of 3-nitropyridine obtained from the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent can be influenced by the solvent used .
Biochemische Analyse
Biochemical Properties
It is known that it can react with various aromatic aldehydes, leading to corresponding 2-styrylpyridines under mild conditions . Both 2-methyl- and 2-styryl-3-nitropyridines readily react with thiolate-anions and give substitution products in good yields .
Molecular Mechanism
The molecular mechanism of 2-Methyl-3-nitropyridine involves a reaction mechanism that is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . This mechanism is involved in the synthesis of several 2-methyl-3-nitropyridines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-3-nitropyridine can be synthesized through several methods. One common method involves the nitration of 2-methylpyridine using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the third position .
Another method involves the reaction of 2-chloro-3-nitropyridine with methylboronic acid in the presence of a palladium catalyst and potassium carbonate in dioxane. This reaction is carried out under reflux conditions for two days, followed by purification through chromatography .
Industrial Production Methods
Industrial production of 2-Methyl-3-nitropyridine often involves large-scale nitration processes using nitric acid and sulfuric acid. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-nitropyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Thiolate anions, amines.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-Methyl-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 2-Methyl-3-pyridinecarboxylic acid.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3-nitropyridine can be compared with other nitropyridine derivatives:
3-Nitropyridine: Lacks the methyl group, making it less reactive in certain substitution reactions.
2-Methyl-5-nitropyridine: The nitro group is positioned differently, leading to variations in reactivity and applications.
2-Chloro-3-nitropyridine: The presence of a chloro group instead of a methyl group alters its reactivity towards nucleophiles.
The uniqueness of 2-Methyl-3-nitropyridine lies in its specific substitution pattern, which provides a balance of electron-withdrawing and electron-donating effects, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-6(8(9)10)3-2-4-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFGTKQIRWHYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10317136 | |
| Record name | 2-Methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10317136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18699-87-1 | |
| Record name | 18699-87-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10317136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-methyl-3-nitropyridine in chemical synthesis?
A1: 2-Methyl-3-nitropyridine serves as a versatile building block in organic synthesis. It is primarily used as a precursor to other substituted pyridine derivatives. For example, it can be transformed into 4-azaindole, a significant structural motif in medicinal chemistry, through a series of reactions including condensation with DMF-DMA, hydrogenation, ring closure, and finally, Friedel-Crafts reactions []. Additionally, it readily reacts with aromatic aldehydes to yield 2-styrylpyridines [], which can be further functionalized. This reactivity highlights its potential in constructing diverse chemical libraries for drug discovery and materials science.
Q2: Has the reactivity of 2-methyl-3-nitropyridine with nucleophiles been explored?
A2: Yes, research indicates that 2-methyl-3-nitropyridine readily undergoes nucleophilic aromatic substitution (SNAr) reactions with thiolate anions, resulting in good yields of substituted products []. While SNAr reactions typically require activated nitroarenes, the reactivity of 2-methyl-3-nitropyridine demonstrates an exception. Further investigation into the chemoselectivity and regioselectivity of these reactions, particularly with various nucleophiles, could unlock new synthetic routes for valuable compounds.
Q3: Are there any known analytical applications for 2-methyl-3-nitropyridine?
A3: 2-Methyl-3-nitropyridine has shown promise as a reagent in developing colorimetric assays for pharmaceutical analysis. Specifically, it has been successfully employed in a sensitive and selective method to quantify dihydralazine sulfate []. The interaction between 2-methyl-3-nitropyridine-6-carboxaldehyde and dihydralazine sulfate in a buffered solution produces a measurable color change, enabling accurate quantification of the drug. This approach highlights its potential use in quality control and analytical chemistry within pharmaceutical research and development.
Q4: Have any unexpected reactions or byproducts been observed when using 2-methyl-3-nitropyridine as a starting material?
A4: Interestingly, during an attempt to synthesize a trichloromethylphthalazine derivative from a 2-methyl-3-nitropyridine precursor, an unexpected dichloro methylphosphonic dichloride side product was obtained []. This result, also observed in previous studies, emphasizes the importance of carefully considering reaction conditions and potential side reactions when working with 2-methyl-3-nitropyridine derivatives. Further mechanistic investigations are needed to fully understand and potentially control these unexpected transformations.
Q5: Has 2-methyl-3-nitropyridine been explored in the development of antiparasitic agents?
A5: While not directly used as an antiparasitic agent, 2-methyl-3-nitropyridine serves as a valuable starting material in synthesizing various nitropyridine carboxamides []. These compounds were investigated for their anticoccidial activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry. Notably, the study found that 2-nitro and 3-nitropyridinecarboxamides displayed promising activity, opening avenues for further exploration of this structural class as potential antiparasitic agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)


